

A Comprehensive Technical Guide to 1-(4-Bromophenyl)-2,2,2-trifluoroethanol

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Compound of Interest

Compound Name: 1-(4-Bromophenyl)-2,2,2-trifluoroethanol

Cat. No.: B1279198

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CAS Number: 76911-73-4

This technical guide provides an in-depth overview of **1-(4-Bromophenyl)-2,2,2-trifluoroethanol**, a key fluorinated building block in organic synthesis, particularly relevant to researchers, scientists, and professionals in drug development. This document details its chemical and physical properties, outlines experimental protocols for its synthesis, and explores its applications as a chiral intermediate in the preparation of pharmaceutically relevant molecules.

Chemical and Physical Properties

1-(4-Bromophenyl)-2,2,2-trifluoroethanol is a white to off-white solid at room temperature. Its trifluoromethyl group significantly influences its chemical properties, enhancing its acidity and creating a sterically hindered environment around the hydroxyl group. A summary of its key physical and chemical properties is presented in Table 1.

Property	Value
CAS Number	76911-73-4[1][2][3]
Molecular Formula	C ₈ H ₆ BrF ₃ O[4]
Molecular Weight	255.03 g/mol
Melting Point	54-56 °C
Boiling Point	282.8±40.0 °C
IUPAC Name	1-(4-bromophenyl)-2,2,2-trifluoroethanol
Synonyms	4-Bromo-α-(trifluoromethyl)benzenemethanol, (4-Bromophenyl)(2,2,2-trifluoro-1-hydroxyethyl)benzene

Synthesis of 1-(4-Bromophenyl)-2,2,2-trifluoroethanol

The primary route for the synthesis of **1-(4-Bromophenyl)-2,2,2-trifluoroethanol** involves the reduction of the corresponding ketone, 1-(4-bromophenyl)-2,2,2-trifluoroethanone (also known as 4'-bromo-2,2,2-trifluoroacetophenone). Both chemical and biocatalytic methods have been successfully employed, with the latter offering high enantioselectivity for the preparation of chiral alcohols.

Chemical Synthesis: Reduction of 1-(4-bromophenyl)-2,2,2-trifluoroethanone

A standard laboratory procedure for the synthesis involves the use of a reducing agent such as sodium borohydride.

Experimental Protocol:

- **Reaction Setup:** A solution of 1-(4-bromophenyl)-2,2,2-trifluoroethanone (1.0 eq) in a suitable solvent, such as methanol or ethanol, is prepared in a round-bottom flask equipped with a magnetic stirrer and cooled in an ice bath.

- Reduction: Sodium borohydride (NaBH_4) (1.1 eq) is added portion-wise to the stirred solution. The reaction progress is monitored by thin-layer chromatography (TLC).
- Work-up: Upon completion, the reaction is quenched by the slow addition of water. The organic solvent is removed under reduced pressure.
- Extraction: The aqueous residue is extracted with an organic solvent like ethyl acetate. The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and filtered.
- Purification: The solvent is evaporated, and the crude product is purified by column chromatography on silica gel to yield **1-(4-bromophenyl)-2,2,2-trifluoroethanol**.



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Chemical Synthesis of **1-(4-Bromophenyl)-2,2,2-trifluoroethanol**.

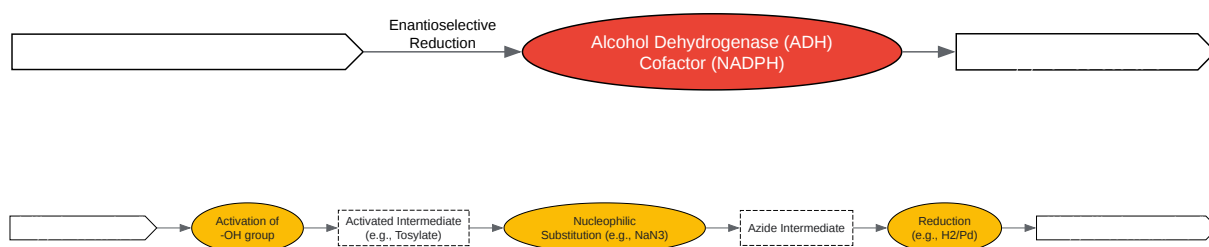
Biocatalytic Synthesis: Enantioselective Reduction

For the production of enantiomerically pure (R)- or (S)-**1-(4-bromophenyl)-2,2,2-trifluoroethanol**, biocatalytic reduction using alcohol dehydrogenases (ADHs) is the preferred method[5][6][7]. This approach offers high conversion rates and excellent enantioselectivity.

Experimental Protocol (General):

- Biocatalyst Preparation: A whole-cell biocatalyst expressing a suitable alcohol dehydrogenase (e.g., from *Lactobacillus kefir* or *Thermoanaerobacter pseudoethanolicus*) is prepared[8].
- Reaction Mixture: The substrate, 1-(4-bromophenyl)-2,2,2-trifluoroethanone, is suspended in a buffered aqueous solution (e.g., phosphate buffer, pH 7.0).
- Cofactor Regeneration: A cofactor regeneration system is typically required. A common system involves the use of a secondary alcohol like isopropanol, which is oxidized by the ADH to regenerate the NAD(P)H cofactor.

- **Bioreduction:** The biocatalyst is added to the reaction mixture, and the suspension is incubated with gentle agitation at a controlled temperature (e.g., 30 °C).
- **Monitoring and Work-up:** The reaction progress is monitored by chiral HPLC. Once the desired conversion is reached, the cells are removed by centrifugation.
- **Extraction and Purification:** The supernatant is extracted with an organic solvent, and the product is purified as described in the chemical synthesis protocol.



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